

Application Notes and Protocols for BD-1008 Dihydrobromide in Mouse Models

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Compound of Interest

Compound Name: *BD-1008 dihydrobromide*

Cat. No.: *B565543*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the recommended dosage and experimental use of **BD-1008 dihydrobromide**, a selective sigma-1 (σ_1) receptor antagonist, in mouse models. The information is intended to assist in the design and execution of in vivo studies for neurological and psychiatric research.

Introduction to BD-1008 Dihydrobromide

BD-1008 is a potent and selective antagonist of the sigma-1 (σ_1) receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. The σ_1 receptor is implicated in a variety of cellular functions, including the modulation of ion channels, neurotransmitter release, and neuronal plasticity. Consequently, BD-1008 and its analogs are valuable tools for investigating the role of the σ_1 receptor in various pathological conditions, including drug addiction, neuropathic pain, and cognitive deficits.

Quantitative Data Summary

The following tables summarize the recommended dosages of **BD-1008 dihydrobromide** and its analogs in various mouse models based on published studies.

Table 1: Recommended Dosages of **BD-1008 Dihydrobromide** in Mouse Models

Application	Mouse Strain	Dosage Range	Route of Administration	Key Findings
Attenuation of Cocaine-Induced Toxicity	Swiss Webster	1 mg/kg	Intraperitoneal (i.p.)	Significantly inhibited cocaine-induced convulsions and lethality. [1]

Table 2: Dosages of BD-1008 Analogs in Mouse Models

Analog	Application	Mouse Strain	Dosage Range	Route of Administration	Key Findings
UMB-100, UMB-101, UMB-103	Attenuation of Cocaine-Induced Toxicity	Not Specified	Not Specified		Significantly attenuated cocaine-induced convulsions and lethality. [2]
BD1063	Fibromyalgia-like Pain	ICR-CD1	25 - 60 mg/kg	Intraperitoneal (i.p.)	Exerted an antinociceptive effect on thermal hyperalgesia.
SI 1/28	Neuropathic & Inflammatory Pain	C57BL/6J & CD-1	3 - 45 mg/kg	Intraperitoneal (i.p.)	Demonstrated antinociceptive and anti-allodynic efficacy.

Experimental Protocols

Attenuation of Cocaine-Induced Convulsions and Lethality

This protocol is designed to assess the efficacy of BD-1008 in preventing the acute toxic effects of cocaine in mice.

Materials:

- **BD-1008 dihydrobromide**
- Cocaine hydrochloride
- Sterile saline (0.9%)
- Mouse cages
- Syringes and needles (27-30 gauge)
- Animal scale
- Timer

Procedure:

- **Animal Acclimation:** Acclimate male Swiss Webster mice to the housing facility for at least one week before the experiment.
- **Drug Preparation:** Dissolve **BD-1008 dihydrobromide** and cocaine hydrochloride separately in sterile saline to the desired concentrations.
- **Grouping:** Randomly assign mice to experimental groups (e.g., Vehicle + Saline, Vehicle + Cocaine, BD-1008 + Cocaine).
- **BD-1008 Administration:** Administer BD-1008 (e.g., 1 mg/kg) or vehicle (saline) via intraperitoneal (i.p.) injection.
- **Cocaine Administration:** Thirty minutes after the BD-1008 or vehicle injection, administer a convulsive dose of cocaine (e.g., 80 mg/kg, i.p.).

- **Observation:** Immediately after cocaine administration, place each mouse in an individual observation cage and monitor for the onset and severity of convulsive behaviors (e.g., clonus, tonus, death) for at least 60 minutes.
- **Data Analysis:** Record the percentage of mice in each group exhibiting convulsions and the latency to the first convulsion. Analyze the data using appropriate statistical methods (e.g., Fisher's exact test, t-test).

Assessment of Locomotor Activity

This protocol is used to evaluate the effect of BD-1008 on spontaneous or drug-induced locomotor activity.

Materials:

- **BD-1008 dihydrobromide**
- Sterile saline (0.9%)
- Open-field activity chambers equipped with photobeams
- Syringes and needles (27-30 gauge)
- Animal scale

Procedure:

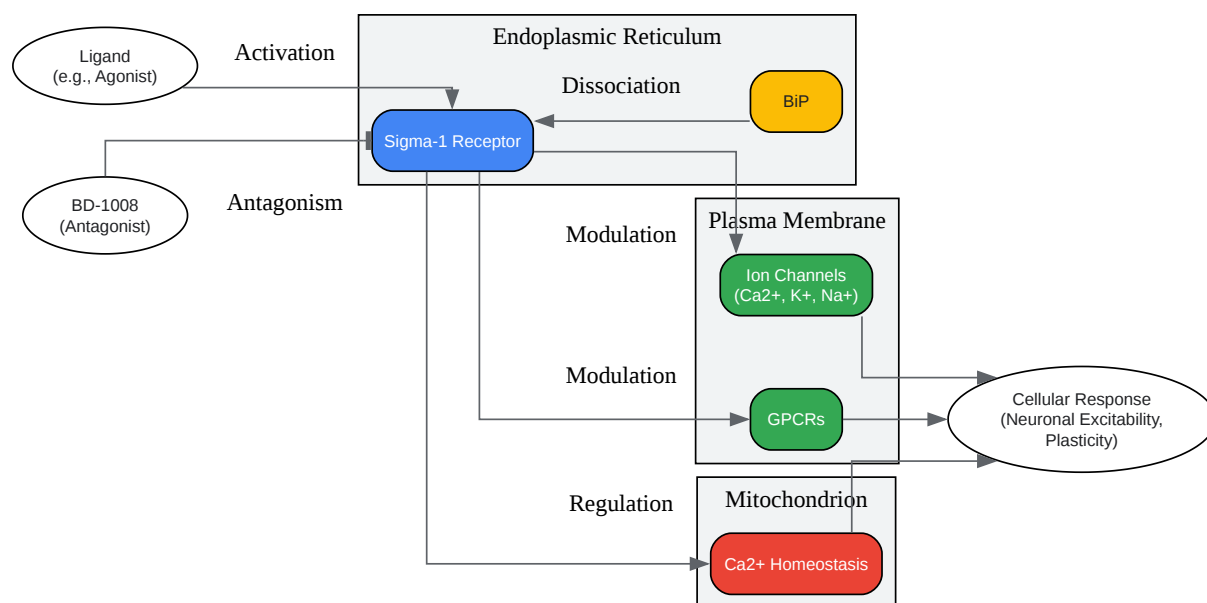
- **Animal Acclimation:** Acclimate mice to the housing and testing rooms for at least one week.
- **Drug Preparation:** Dissolve **BD-1008 dihydrobromide** in sterile saline to the desired concentrations.
- **Habituation:** Place mice individually into the open-field chambers and allow them to habituate for 30-60 minutes.
- **Administration:** After habituation, administer BD-1008 or vehicle (saline) via i.p. injection.

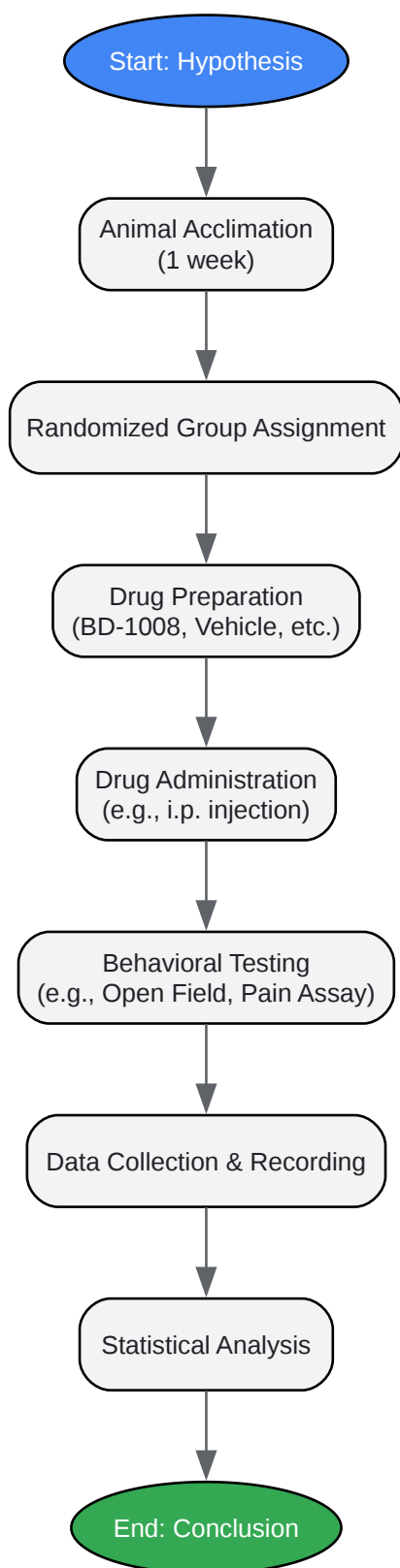
- **Data Recording:** Immediately return the mice to the activity chambers and record locomotor activity (e.g., distance traveled, beam breaks) for a specified duration (e.g., 60-120 minutes).
- **Data Analysis:** Analyze the locomotor activity data in time bins (e.g., 5-minute intervals) to assess the time course of any effects. Compare total activity between groups using ANOVA or t-tests.

Signaling Pathways and Experimental Workflows

Sigma-1 Receptor Signaling Pathway

The sigma-1 receptor is a molecular chaperone at the endoplasmic reticulum (ER) that translocates to the plasma membrane and other cellular compartments upon stimulation or stress. It modulates the activity of various ion channels and signaling proteins.





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References

- 1. researchgate.net [researchgate.net]
- 2. Novel analogs of the sigma receptor ligand BD1008 attenuate cocaine-induced toxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
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